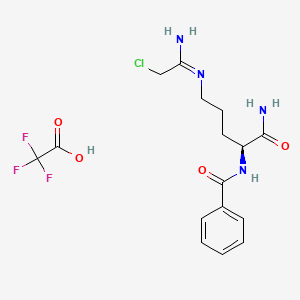

(2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt, also known as (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt, is a useful research compound. Its molecular formula is C16H20ClF3N4O4 and its molecular weight is 424.8. The purity is usually 95%.

BenchChem offers high-quality (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment

Cl-amidine has shown potential as an anticarcinogenic agent, particularly in the treatment of non-small cell lung cancer . It acts as a PAD inhibitor, suppressing PAD activity and demonstrating anti-proliferative activities due to its cytotoxic effects on various cancer cell lines .

Inflammatory Diseases

The compound has been used in experimental models for diseases like rheumatoid arthritis and ulcerative colitis , reducing the severity of these conditions .

Colorectal Cancer Prevention

Cl-amidine has been developed as a novel small molecule inhibitor of PADs to treat ulcerative colitis (UC) and prevent colorectal cancer (CRC). It irreversibly inhibits PADs by covalent modification and shows no toxicity in vitro and in vivo .

Cancer Invasion and Extracellular Vesicle Modulation

Studies have revealed roles for PAD2 and PAD3 isozymes in cancer invasion and modulation of extracellular vesicle signatures when inhibited by Cl-amidine and other isozyme-specific inhibitors .

Anti-Cancer Effects via Controlled Delivery

Cl-amidine encapsulated microspheres have been assessed for the inhibition of vascular endothelial growth factor (VEGF) expression in breast cancer cell lines, showing promise when used alongside anti-proliferative drugs like rapamycin .

Therapeutic Strategies in Inflammatory Diseases

Cl-amidine has beneficial effects that make it an attractive compound for PAD-targeting therapeutic strategies. It has been found to inhibit nitric oxide generation in maturing dendritic cells activated by lipopolysaccharide (LPS), which is significant for inflammatory disease treatment .

Mechanism of Action

Target of Action

Cl-amidine is a potent inhibitor of peptidylarginine deiminases (PADs), a group of calcium-dependent enzymes . The primary targets of Cl-amidine are PAD1, PAD3, and PAD4, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM respectively . PADs play a crucial role in a variety of human tissues and are involved in numerous pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .

Mode of Action

Cl-amidine irreversibly inhibits PADs by covalent modification of Cys645 at the active site of the PAD enzyme . This inhibition prevents the conversion of arginine residues on proteins to citrulline, a process known as citrullination . This post-translational modification significantly alters the properties of a protein, affecting its conformation, localization, and stability .

Biochemical Pathways

The inhibition of PADs by Cl-amidine affects multiple biochemical pathways. Citrullination, catalyzed by PADs, plays a significant role in regulating cellular metabolism and gene expression . By inhibiting this process, Cl-amidine can affect a multitude of pathways and modulate the chromatin status . For instance, Cl-amidine has been shown to reduce the citrullination of p300 by PAD4 .

Pharmacokinetics

There was a burst release of 50% Cl-amidine in the first 24 hours and a zero-order release from that point up to 16 days, at which time point 93% of the drug had been released .

Result of Action

Cl-amidine has been associated with anti-cancer effects . It induces apoptosis in cancer cells and has been shown to reduce the expression of vascular endothelial growth factor (VEGF) in the mammalian breast cancer cell line SK-BR-3 . Furthermore, Cl-amidine can reduce the severity of arthritis by reducing the production of autoantibodies against citrullinated epitopes in a mouse model of collagen-induced arthritis .

Action Environment

The action of Cl-amidine can be influenced by environmental factors. For instance, the use of Poly(3-hydroxybutyrate) microspheres for delivery can affect the bioavailability and efficacy of Cl-amidine . Furthermore, the presence of calcium is crucial for the activity of PADs, and thus, the effectiveness of Cl-amidine as an inhibitor .

properties

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNMVYWOLUWDD-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)